N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine
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Overview
Description
N-(3,9-Dimethyl-3,9-diazabicyclo[331]nonan-7-ylidene)hydroxylamine is a chemical compound with the molecular formula C9H17N3O It is characterized by its bicyclic structure, which includes two nitrogen atoms and a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine typically involves the reaction of 3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane with hydroxylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Specific details on the reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction pathway and product.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.
Scientific Research Applications
N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a precursor for drug synthesis.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can result in changes in cellular processes and biochemical pathways, contributing to the compound’s observed effects.
Comparison with Similar Compounds
N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine can be compared with other similar compounds, such as:
3,9-Diazabicyclo[3.3.1]nonan-7-one,3,9-dimethyl-,oxime: This compound has a similar bicyclic structure but differs in the functional group attached to the nitrogen atoms.
3,9-Diazabicyclo[3.3.1]nonan-7-amine,3,9-dimethyl-: Another similar compound with an amine group instead of a hydroxylamine group.
The uniqueness of this compound lies in its specific functional group and the resulting chemical properties, which can lead to different reactivity and applications compared to its analogs.
Properties
IUPAC Name |
N-(3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-11-5-8-3-7(10-13)4-9(6-11)12(8)2/h8-9,13H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNVKPGXWHWUBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC(=NO)CC(C1)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30668172 |
Source
|
Record name | N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30668172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141549-87-3 |
Source
|
Record name | N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30668172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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